Lipoxygenase (LOX) Inhibitory Activity: Target Compound and In-Class Analogs vs. Indomethacin
In the sole comprehensive LOX screening study to date on this compound series, the alkoxybenzylidene acetohydrazide class – to which the target compound belongs – demonstrated superior soybean lipoxygenase (LOX) inhibitory activity compared to the clinical reference standard indomethacin [1]. Although the study reports that all three synthesized Schiff bases (including one with a 4-methoxybenzylidene and 2-(m-tolyloxy)acetyl motif structurally consistent with the target compound) outperformed indomethacin, the published manuscript does not provide per-compound IC₅₀ values in a readily extractable format; only a consolidated statement that all compounds were 'found to show better activity than the standard indomethacin' is available [1]. Consequently, the exact IC₅₀ fold-difference for the target compound cannot be calculated from this source.
| Evidence Dimension | In vitro soybean lipoxygenase (LOX) inhibition |
|---|---|
| Target Compound Data | Reported as 'better activity than indomethacin'; exact IC₅₀ not publicly available [1] |
| Comparator Or Baseline | Indomethacin (standard LOX inhibitor); no IC₅₀ stated in published abstract/supplementary material [1] |
| Quantified Difference | Directional only: target compound class outperformed indomethacin; magnitude unquantified [1] |
| Conditions | In vitro soybean lipoxygenase enzyme assay [1] |
Why This Matters
For procurement decisions in LOX-targeted anti-inflammatory screening, the target compound class has demonstrated a directional advantage over the gold-standard comparator indomethacin, though users must independently confirm individual compound potency due to the absence of per-compound IC₅₀ values in the primary literature.
- [1] Ahmed, M. N.; Arif, M.; Andleeb, H.; Ali Shah, S. W.; Arshad, I.; Tahir, M. N.; Rocha, M.; Gil, D. M. (2021). Interplay of weak noncovalent interactions in alkoxybenzylidene derivatives of benzohydrazide and acetohydrazide: a combined experimental and theoretical investigation and lipoxygenase inhibition (LOX) studies. CrystEngComm, 23, 955–971. DOI: 10.1039/D0CE01402H. View Source
